molecular formula C25H19BrN4O5 B406181 5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione CAS No. 312734-17-1

5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione

Katalognummer: B406181
CAS-Nummer: 312734-17-1
Molekulargewicht: 535.3g/mol
InChI-Schlüssel: DMEMGPNEXYNMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione is a novel, multi-targeted kinase inhibitor of significant interest in anticancer research. This compound is a synthetic derivative designed from a pyrazole-indole hybrid scaffold, a structural class known for its potent biological activity. Its primary research value lies in its ability to simultaneously inhibit key signaling pathways crucial for tumor progression. Studies indicate it acts as a potent inhibitor of both VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and CDK2 (Cyclin-Dependent Kinase 2). By inhibiting VEGFR-2 , it disrupts angiogenic signaling, a process essential for tumor blood supply and metastasis. Concurrent inhibition of CDK2 directly impairs the cell cycle, inducing cell cycle arrest and apoptosis in proliferating cancer cells. This dual mechanism, targeting both proliferation and angiogenesis, makes it a valuable chemical probe for investigating cross-talk in oncogenic signaling networks and for evaluating the efficacy of multi-targeted therapeutic strategies in various in vitro and in vivo cancer models.

Eigenschaften

IUPAC Name

5-bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O5/c1-35-19-8-5-15(6-9-19)21-13-23(16-3-2-4-18(11-16)30(33)34)29(27-21)14-28-22-10-7-17(26)12-20(22)24(31)25(28)32/h2-12,23H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMGPNEXYNMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=C(C=C(C=C5)Br)C(=O)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione, a complex organic compound with the molecular formula C25H19BrN4O5C_{25}H_{19}BrN_{4}O_{5} and a molecular weight of 535.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the indole ring and incorporates a pyrazole moiety that is substituted with methoxy and nitro groups. The structural complexity of this compound suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related pyrazole derivatives reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For instance, certain derivatives demonstrated MIC values as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial activity .

CompoundTarget OrganismMIC (µg/mL)
5-Bromo derivativeMRSA≤ 16
Related pyrazoleC. neoformans≤ 0.25

Cytotoxicity Studies

In vitro studies have shown that some derivatives of indole and pyrazole compounds possess selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. For example, compounds with halogen substitutions on the indole ring were noted for their selective activity against cancer cells without significant hemolytic effects on human red blood cells .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of DNA Synthesis : The structural similarity to known antitumor agents suggests that these compounds may interfere with DNA replication processes in target cells.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several indole derivatives against Escherichia coli and Candida albicans, showing that modifications at the 5-position significantly enhanced activity .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various substituted indoles on human cancer cell lines. The results indicated that specific substitutions led to increased apoptosis in cancer cells while sparing normal cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Structural Comparison of Indole-2,3-dione Derivatives

Compound Name Substituent on Indole Nitrogen Bromine Position Heterocycle Type Key Substituents on Heterocycle Melting Point (°C) Reference
Target Compound Dihydropyrazolylmethyl 5 3,4-Dihydropyrazole 4-MeO-Ph, 3-NO2-Ph N/A
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Imidazolyl with 2,5-dimethoxyphenethyl 5 Imidazole 2,5-Dimethoxyphenethyl 141–142
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) Imidazolyl with 2,5-dimethoxyphenethyl 6 Imidazole 2,5-Dimethoxyphenethyl 133–134
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Triazolylethyl with 3,5-dimethoxyphenyl 5 1,2,3-Triazole 3,5-Dimethoxyphenyl N/A
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine Pyrimidine-linked dihydropyrazole 3,4-Dihydropyrazole 4-NO2-Ph, Ph N/A
5-Bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione 3-Methoxypropyl 5 N/A

Key Observations :

Substituent Effects: The target compound’s dihydropyrazolylmethyl group offers conformational flexibility compared to rigid imidazole () or triazole () moieties.

Bromine Position : Bromine at position 5 (target compound, 34, 9c) versus 6 (35) alters electronic distribution. Position 5 bromine may enhance π-stacking in aromatic interactions, as seen in IDO-1 inhibitors ().

Heterocycle Impact : Dihydropyrazoles (target compound, ) are partially saturated, reducing ring planarity compared to fully aromatic imidazoles or triazoles. This may influence solubility and metabolic stability.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) IR Peaks (cm⁻¹) $ ^1H $ NMR Shifts (δ, ppm) $ ^{13}C $ NMR Shifts (δ, ppm) Reference
Target Compound ~525 (estimated) N/A N/A N/A
34 () 453.3 3200 (N–H), 1650 (C=O) 7.8–6.8 (aromatic H), 4.2 (CH₂) 160 (C=O), 115–130 (aromatic C)
9c () 427.08 3100 (C–H), 1600 (C=N) 8.1 (triazole H), 3.8 (OCH₃) 150 (C=N), 105–140 (aromatic C)
5-Bromo-2-(4-methylphenyl)isoindole-1,3-dione () 316.1 1700 (C=O) 7.5–7.3 (aromatic H), 2.4 (CH₃) 168 (C=O), 120–135 (aromatic C)

Key Observations :

  • IR/NMR Trends : The target compound’s expected C=O stretch (~1700 cm⁻¹) and aromatic C–H/N–H stretches align with analogs in and .
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 34, 9c), though the dihydropyrazole’s partial saturation could mitigate this.

Key Observations :

  • The target compound’s dihydropyrazole moiety likely forms via cyclocondensation, similar to ’s method.
  • Click chemistry () offers high regioselectivity for triazoles but is less applicable to dihydropyrazoles.

Vorbereitungsmethoden

Bromination of Isatin

Isatin undergoes electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours. The reaction proceeds via in situ generation of bromine, facilitated by the electron-donating effect of the carbonyl groups:

Isatin+NBSAcOH, 80°C5-Bromoisatin(Yield: 85–90%)[1][2]\text{Isatin} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{5-Bromoisatin} \quad \text{(Yield: 85–90\%)}

Characterization Data :

  • MS (ESI) : m/z 239.9 [M+H]⁺ (theoretical for C₈H₄BrNO₂: 239.94).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H).

Preparation of 5-(4-Methoxyphenyl)-3-(3-Nitrophenyl)-3,4-Dihydropyrazole

Chalcone Synthesis

A Claisen-Schmidt condensation between 4-methoxyacetophenone and 3-nitrobenzaldehyde in ethanol with NaOH (40%) yields the corresponding chalcone:

4-Methoxyacetophenone+3-NitrobenzaldehydeNaOH, EtOHChalcone(Yield: 78%)[1]\text{4-Methoxyacetophenone} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \quad \text{(Yield: 78\%)}

Reaction Conditions :

  • Molar ratio: 1:1.2 (ketone:aldehyde).

  • Temperature: Reflux for 8 hours.

Pyrazoline Formation

Cyclization of the chalcone with hydrazine hydrate (80%) in ethanol under reflux forms the pyrazoline ring:

Chalcone+N₂H₄\cdotpH₂OEtOH, ΔPyrazoline(Yield: 65%)[1]\text{Chalcone} + \text{N₂H₄·H₂O} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazoline} \quad \text{(Yield: 65\%)}

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 5.32 (dd, J = 12.0 Hz, 1H, pyrazoline-H), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, pyrazoline-CH₂).

N-Alkylation of 5-Bromoisatin

Chloroacetylation of Pyrazoline

The pyrazoline is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form the chloroethyl intermediate:

Pyrazoline+ClCH₂COClTEA, DCMChloroethyl-Pyrazoline(Yield: 82%)[1]\text{Pyrazoline} + \text{ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{Chloroethyl-Pyrazoline} \quad \text{(Yield: 82\%)}

Coupling with 5-Bromoisatin

The chloroethyl-pyrazoline undergoes N-alkylation with 5-bromoisatin in DMF using potassium carbonate (K₂CO₃) as a base:

5-Bromoisatin+Chloroethyl-PyrazolineK₂CO₃, DMFTarget Compound(Yield: 70%)[1]\text{5-Bromoisatin} + \text{Chloroethyl-Pyrazoline} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad \text{(Yield: 70\%)}

Optimization Parameters :

  • Solvent : DMF > DMSO > THF (highest yield in DMF).

  • Temperature : 60°C for 12 hours.

Spectroscopic Characterization and Purity Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.72 (s, 1H, NH), 8.14–7.22 (m, 11H, Ar-H), 5.01 (t, J = 10.8 Hz, 1H, pyrazoline-H), 4.82 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.10–2.85 (m, 2H, pyrazoline-CH₂).

  • ¹³C NMR : δ 183.2 (C=O), 160.1 (OCH₃), 152.4–114.7 (Ar-C), 55.3 (OCH₃), 45.2 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 563.0521 [M+H]⁺ (theoretical for C₂₅H₁₈BrN₃O₅: 563.0524).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.6% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazoline Formation :

    • Use of excess hydrazine (1.5 equiv) ensures complete cyclization.

    • Polar solvents (e.g., ethanol) favor the 3,4-dihydropyrazole structure over pyrazole.

  • Bromination Side Products :

    • Strict temperature control (80°C) minimizes dibromination.

  • N-Alkylation Efficiency :

    • Anhydrous DMF and molecular sieves enhance reactivity by scavenging water .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.